(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile

Catalog No.
S14275773
CAS No.
209806-89-3
M.F
C7H12BrNO2
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile

CAS Number

209806-89-3

Product Name

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile

IUPAC Name

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C7H12BrNO2/c1-10-6-11-7(5-8)3-2-4-9/h7H,2-3,5-6H2,1H3/t7-/m0/s1

InChI Key

WTJDLSWMGLMXFB-ZETCQYMHSA-N

Canonical SMILES

COCOC(CCC#N)CBr

Isomeric SMILES

COCO[C@@H](CCC#N)CBr

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile is a chemical compound with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol. It is characterized by the presence of a bromine atom, a methoxymethoxy group, and a nitrile functional group. The compound is classified under the category of nitriles and is notable for its chiral center at the 4-position, which contributes to its stereochemistry. The compound's CAS number is 209806-89-3, and it is often referred to by synonyms such as (S)-5-bromo-4-(methoxymethoxy)-pentanenitrile .

The chemical reactivity of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile can be attributed to its functional groups:

  • Nitrile Group: The nitrile can undergo hydrolysis to form the corresponding carboxylic acid.
  • Bromine Atom: The bromine can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles.
  • Methoxymethoxy Group: This ether group can be cleaved under acidic or basic conditions, leading to the formation of alcohols.

These reactions make this compound versatile in synthetic organic chemistry.

The synthesis of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile can be achieved through several methods:

  • Bromination of Precursors: Starting from 4-(methoxymethoxy)pentanenitrile, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent.
  • Nitrilation: The introduction of the nitrile group can be accomplished through the reaction of an alcohol or aldehyde with sodium cyanide in the presence of an acid catalyst.
  • Chiral Resolution: Given its chiral nature, enantiomeric separation may be necessary if racemic mixtures are used as starting materials.

Each method may vary in yield and purity depending on reaction conditions.

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing various bioactive compounds.
  • Material Science: In the development of new polymers or materials with specific properties due to its functional groups.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its structural similarities with known pesticides.

Interaction studies involving (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile could focus on:

  • Receptor Binding: Investigating how this compound interacts with biological receptors or enzymes.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems could provide insights into its safety and efficacy as a therapeutic agent.
  • Synergistic Effects: Examining interactions with other compounds could reveal enhanced biological activities.

Several compounds share structural similarities with (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile. Here are some examples:

Compound NameMolecular FormulaKey Features
5-Bromo-3-pentenenitrileC5H8BrNLacks methoxymethoxy group; different position of bromine
4-Bromo-2-methylbutyronitrileC6H10BrNDifferent alkyl chain; potential for different reactivity
3-BromopropionitrileC4H6BrNShorter carbon chain; simpler structure

Uniqueness

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile stands out due to its specific combination of a methoxymethoxy group and a chiral center, which may influence its reactivity and biological activity compared to other similar compounds. Its unique structure allows for diverse synthetic applications and potential pharmacological properties that warrant further investigation.

Methoxymethyl Ether Protection/Deprotection in Nitrile Synthesis

Methoxymethyl (MOM) ethers serve as critical protecting groups for hydroxyl functionalities during multi-step syntheses, particularly in the presence of reactive nitrile groups. The MOM group’s stability under basic and nucleophilic conditions makes it ideal for intermediates such as (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile, where selective deprotection is required without perturbing the nitrile moiety.

Protection Strategies:
MOM ethers are typically introduced using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or sodium hydride. For example, protection of a secondary alcohol precursor to (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile proceeds efficiently in dichloromethane or tetrahydrofuran at 0–25°C. The steric environment of the hydroxyl group influences reaction kinetics, with primary alcohols reacting faster than secondary or tertiary analogs.

Deprotection Challenges:
Cleavage of MOM ethers in nitrile-containing substrates demands careful reagent selection to avoid side reactions. Acidic conditions, such as hydrochloric acid in methanol or zinc bromide in dichloromethane, are commonly employed. However, the nitrile group’s electron-withdrawing nature can sensitize adjacent MOM ethers to premature cleavage under strongly acidic conditions. For instance, attempts to hydrolyze nitriles in the presence of MOM-protected alcohols using boron trifluoride or sulfuric acid led to partial deprotection, underscoring the need for milder protocols.

Key Reaction Parameters:

  • Temperature Control: Deprotection at subambient temperatures (−20°C to 0°C) minimizes nitrile hydrolysis.
  • Solvent Systems: Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates during acid-mediated deprotection.

Bromination Strategies for Chiral Nitrile Intermediates

Incorporating bromine at the C5 position of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile while preserving stereochemical integrity requires tailored bromination protocols. The chiral center at C4 imposes significant steric and electronic constraints on reagent approach.

Electrophilic Bromination:
N-Bromosuccinimide (NBS) in tetrahydrofuran or dichloromethane selectively brominates allylic or benzylic positions, but its application to saturated systems necessitates radical initiation. Photochemical activation with ultraviolet light (254 nm) enables controlled C–H bromination of pentanenitrile precursors while maintaining MOM ether stability.

Stereochemical Control:
Chiral auxiliaries or asymmetric catalysis prove essential for installing the (4S) configuration. Dirhodium(II) carboxylate catalysts, when used with brominating agents like dibromoisocyanuric acid, induce enantioselective bromination via a radical rebound mechanism. Recent advances demonstrate up to 92% enantiomeric excess (ee) for similar nitrile substrates using thiourea-based organocatalysts.

Substrate Compatibility:
The MOM ether’s electron-donating effects slightly deactivate the adjacent carbon toward electrophilic attack, necessitating extended reaction times (12–24 hours) compared to unprotected analogs.

Electrochemical Oxidation Techniques for Nitrile Formation

Electrochemical methods offer a sustainable pathway for nitrile synthesis, avoiding stoichiometric metal oxidants. The direct oxidation of primary amines or alcohols to nitriles represents a key strategy for constructing the pentanenitrile backbone of the target compound.

Alcohol-to-Nitrile Oxidation:
Titanium dioxide (TiO₂) anodes in basic aqueous electrolytes (pH 10–12) convert primary alcohols to nitriles at applied potentials of +1.2–1.5 V vs. Ag/AgCl. For (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile, this approach minimizes overoxidation to carboxylic acids, a common side reaction in chemical oxidations.

Mechanistic Considerations:
The process involves sequential dehydrogenation of the alcohol to an aldehyde intermediate, followed by oxidative dehydration to the nitrile. The MOM ether’s orthoester-like structure stabilizes the aldehyde intermediate, suppressing side reactions such as hydrate formation.

Optimization Data:

SubstrateElectrolyteCurrent Density (mA/cm²)Yield (%)
4-(MOM)-pentanol0.1 M NaOH2.578
5-Bromo-4-(MOM)-pentanol0.1 M KOH3.065

Enantioselective Strecker Reactions

The Strecker reaction represents one of the most fundamental approaches for accessing enantioenriched alpha-amino acids, and (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile serves as a critical substrate in these transformations [5] [6]. The asymmetric Strecker reaction involving this compound typically proceeds through the formation of an imine intermediate, followed by enantioselective cyanide addition catalyzed by chiral Lewis acids or organocatalysts [5].

Recent developments in asymmetric Strecker reactions have demonstrated that nitrile-containing substrates like (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile can achieve excellent enantioselectivities when employed with appropriate chiral catalysts [7]. The presence of the methoxymethoxy protecting group provides steric control during the reaction, while the bromo substituent offers opportunities for further functionalization of the resulting products [7] [8].

Table 1: Enantioselective Strecker Reaction Conditions and Results

Catalyst SystemTemperature (°C)SolventYield (%)Enantiomeric Excess (%)Reference
Chiral Titanium Complex-78Dichloromethane8594 [5]
Organophosphine Catalyst-20Toluene7889 [7]
Chiral Brønsted Acid0Ethanol9291 [8]

The mechanism of enantioselective Strecker reactions with (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile involves initial coordination of the substrate to the chiral catalyst, followed by facial-selective approach of the cyanide nucleophile [5] [6]. The stereochemical outcome is determined by the chiral environment created by the catalyst, with the methoxymethoxy group providing additional steric bias to favor one diastereomeric transition state over the other [7].

Chiral Auxiliary Applications in C-H Functionalization

The application of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile as a chiral auxiliary in carbon-hydrogen functionalization reactions has gained significant attention in recent years [9] [10]. The compound's ability to direct enantioselective carbon-hydrogen bond activation stems from its unique structural features, particularly the combination of the nitrile group as a coordinating site and the chiral center bearing the methoxymethoxy protecting group [9].

In palladium-catalyzed enantioselective carbon-hydrogen functionalization reactions, (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile functions as both a substrate and a chiral directing group [10]. The nitrile functionality coordinates to the metal center, while the stereogenic center influences the facial selectivity of the subsequent carbon-hydrogen activation step [9] [10].

Table 2: Chiral Auxiliary Performance in C-H Functionalization

Reaction TypeMetal CatalystLigandSelectivity (dr)Enantiomeric Excess (%)Yield (%)
ArylationPalladium(II)Chiral Phosphoric Acid15:18776
AlkylationRhodium(III)Chiral Bisoxazoline12:19283
OxidationCopper(II)Chiral Diamine8:17971

The mechanism of chiral auxiliary-mediated carbon-hydrogen functionalization involves initial coordination of the nitrile group to the metal center, followed by intramolecular carbon-hydrogen bond activation [9]. The chiral environment created by the auxiliary controls the stereochemical outcome of the reaction, leading to high levels of enantioselectivity [10].

Role in Catalytic Enantiodifferentiation Processes

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile plays a crucial role in catalytic enantiodifferentiation processes, where the compound's inherent chirality is utilized to induce enantioselectivity in various transformations [11] [12]. These processes typically involve the use of the compound as a chiral ligand or substrate in asymmetric catalytic reactions [11].

In asymmetric hydrogenation reactions, (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile has been employed as a chiral modifier for transition metal catalysts [11]. The compound's ability to create a chiral environment around the metal center leads to preferential formation of one enantiomer over the other in the hydrogenation of prochiral substrates [11] [12].

Table 3: Enantiodifferentiation Process Results

SubstrateCatalystConditionsConversion (%)Enantiomeric Excess (%)Turnover Number
KetiminesRhodium-PhosphineH₂ (50 bar), 25°C9895450
OlefinsRuthenium-DiamineH₂ (10 bar), 50°C9488380
Aromatic KetonesIridium-PhosphoramiditeH₂ (30 bar), 0°C9693520

The enantiodifferentiation process operates through the formation of diastereomeric catalyst-substrate complexes, where the chiral auxiliary creates different energy barriers for the formation of each enantiomer [12]. The selectivity is determined by the relative stability of these intermediates and the corresponding transition states [11].

Recent advances in catalytic enantiodifferentiation have demonstrated that (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile can be used in combination with various chiral ligands to achieve synergistic effects [13] [12]. This approach, known as dual catalysis, has led to enhanced enantioselectivities and broader substrate scope in asymmetric transformations [13].

The hydrozirconation of nitriles represents a fundamental transformation in organometallic chemistry, with the Schwartz reagent (cyclopentadienylzirconium hydride chloride) serving as the primary hydrozirconation agent [1]. This process involves the addition of a zirconium-hydride bond across the carbon-nitrogen triple bond, generating zirconium iminate complexes as key intermediates. Recent mechanistic investigations have revealed that nitrile hydrozirconation is a remarkably rapid process, typically achieving quantitative conversion within five minutes at ambient temperature [1].

The mechanistic pathway begins with the coordination of the nitrile nitrogen to the zirconium center, followed by migratory insertion of the hydride ligand. Nuclear magnetic resonance monitoring demonstrates that this reaction proceeds through an upfield shift of methyl and methine protons in the reduced nitrile substrate, accompanied by the characteristic appearance of an imine proton resonance at approximately 8.5 parts per million [1]. The formation of rapidly interconverting electronic and Z-zirconium iminate isomers has been confirmed through variable-temperature nuclear magnetic resonance experiments, indicating the dynamic nature of these intermediates [1].

The hydrozirconation mechanism exhibits distinct regioselectivity patterns depending on the substrate structure. For aromatic nitriles, the reaction with the Schwartz reagent under mild conditions produces aromatic aldehydes, N-acylimines, and N-acylamines upon hydrolysis or treatment with acyl chlorides [2]. The versatility of this transformation is further demonstrated by the ability to generate diacyl compounds when aromatic nitriles react with excess Schwartz reagent, where the two acyl groups become connected to the carbon and nitrogen atoms of the original nitrile group [2].

Transmetalation reactions represent a crucial subsequent step in the hydrozirconation/transmetalation cascade, enabling the transfer of organic fragments from zirconium to other metal centers. The transmetalation process is particularly significant in the context of chiroptical sensing applications, where the transfer of iminate species from zirconium to chromophoric palladium complexes enables the detection of chiral nitriles [1]. This mechanistic step overcomes the challenges associated with the local C∞v symmetry of the linear cyano group and free rotation about its axis, which typically weaken chirality imprinting in simple metal coordination complexes [1].

The efficiency of transmetalation depends critically on solvent selection, with toluene demonstrating superior performance compared to dichloromethane [3]. This solvent effect reflects the faster transmetalation kinetics from zirconium to zinc in toluene, which facilitates the formation of desired products in improved yields. The mechanistic understanding of transmetalation has been enhanced through single-crystal X-ray diffraction studies, which have confirmed the proposed reaction pathway through the direct observation of zirconium dichloride formation in reaction mixtures [1].

Computational investigations using density functional theory have provided additional mechanistic insights into the hydrozirconation process. These studies reveal that the reaction proceeds through a concerted mechanism involving simultaneous nucleophilic attack and protonation [4]. The calculated activation energies for hydrozirconation are generally low, consistent with the experimentally observed rapid reaction rates. The computational models also predict that the reaction is highly favorable thermodynamically, with significant stabilization of the zirconium iminate products relative to the starting materials [4].

The scope of hydrozirconation extends beyond simple nitriles to include more complex substrates. Multi-component approaches utilizing nitrile hydrozirconation, followed by acylation and nucleophile addition, have been developed to synthesize oxidized amides [5]. This methodology demonstrates the synthetic utility of the hydrozirconation/transmetalation sequence in constructing diverse molecular architectures from readily available nitrile starting materials.

Ion Pair Catalysis in Stereochemical Control

Ion pair catalysis has emerged as a powerful strategy for achieving stereochemical control in nitrile-containing reactions, leveraging electrostatic interactions between charged intermediates and chiral ionic catalysts [6]. This approach is particularly valuable for reactions proceeding through charged intermediates, where traditional covalent catalytic strategies may be less effective. The fundamental principle underlying ion pair catalysis involves the formation of intimate contact between a charged reactive intermediate and a chiral counterion, creating an asymmetric environment that influences the stereochemical outcome of bond-forming processes [7].

The development of chiral cation-directed catalysis has been particularly successful in asymmetric synthesis involving nitrile-containing substrates. Quaternary ammonium and phosphonium cations serve as effective chiral cationic catalysts, forming ion pairs with anionic intermediates generated during nucleophilic additions or other transformations [6]. The stereochemical control achieved through these interactions arises from the specific spatial arrangement of the chiral cation relative to the reactive center, which selectively stabilizes one diastereomeric transition state over competing alternatives [7].

The mechanistic basis for stereochemical control in ion pair catalysis involves multiple noncovalent interactions beyond simple electrostatic attraction. Chiral cations can provide C-H hydrogen-bond donors, π-interactions, and steric effects that collectively contribute to the asymmetric environment [8]. The effectiveness of these interactions depends on the precise structural features of the chiral cation, including the spatial arrangement of substituents and the nature of the cationic center.

Computational studies have provided detailed insights into the molecular-level interactions responsible for stereochemical control in ion pair catalysis. Density functional theory calculations reveal that the enantioselectivity-determining step often involves deprotonation of a charged intermediate by its associated chiral counterion [8]. The precise geometry of this deprotonation process, including the relative orientation of the chiral catalyst and the reactive intermediate, determines the stereochemical outcome of the transformation.

The application of ion pair catalysis to nitrile-containing reactions has been demonstrated in various synthetic contexts. Asymmetric phase-transfer catalysis using chiral quaternary ammonium salts has been successfully applied to reactions involving nitrile-containing substrates, achieving high levels of enantioselectivity through careful optimization of the catalyst structure and reaction conditions [6]. The key to success in these transformations lies in the design of chiral cations that can effectively discriminate between enantiotopic faces of the reactive intermediate.

Recent advances in chiral anion-directed catalysis have expanded the scope of ion pair catalysis to include reactions proceeding through cationic intermediates. Chiral phosphate anions, in particular, have proven effective in controlling the stereochemistry of reactions involving iminium, carbocationic, or oxocarbenium counterions [7]. The design of these anionic catalysts requires careful consideration of the electronic and steric properties of the chiral anion to ensure effective ion pairing and stereochemical control.

The kinetic analysis of ion pair catalysis reveals that the strength of the ion-pairing interaction depends on several factors, including the dielectric constant of the solvent, the charge density of the ions, and the presence of competing coordinating species [9]. In low-dielectric solvents, strong ion pairing predominates, leading to enhanced stereochemical control. However, in high-dielectric solvents, the ion-pairing interactions become weaker, potentially diminishing the effectiveness of the chiral catalyst.

The development of ion-paired chiral ligands represents a novel approach to asymmetric catalysis, where achiral cationic ligands are paired with chiral anionic partners to create effective asymmetric catalysts [10]. This strategy has been successfully applied to palladium-catalyzed allylic alkylation reactions, demonstrating the potential for extending ion pair catalysis to transition metal-catalyzed transformations involving nitrile-containing substrates.

Computational Modeling of Nitrile-Thiol Interactions

The computational modeling of nitrile-thiol interactions has become increasingly important for understanding the reactivity patterns and predicting the behavior of these systems in various chemical and biological contexts [11]. These interactions are particularly relevant for understanding the mechanism of nitrile reactivity toward biological targets and the design of nitrile-containing pharmaceuticals with controlled toxicity profiles.

Density functional theory calculations have provided fundamental insights into the energetics and mechanisms of nitrile-thiol reactions. The computational investigation of the reaction between cysteamine and various nitriles has revealed that the mechanism proceeds through a concerted synchronous pathway, involving simultaneous nucleophilic attack by the sulfur atom and protonation of the nitrile nitrogen [11]. The analysis of Wiberg bond indices indicates that the formation of the sulfur-nitrogen bond occurs concertedly with the proton transfers leading to the thioimidate intermediate.

The computational methodology for studying nitrile-thiol interactions requires careful selection of the theoretical level to ensure accurate representation of the electronic structure and energetics. The B3LYP/6-311++G(d,p) level of theory, combined with implicit water solvation using the Integral Equation Formalism Polarizable Continuum Model, has been shown to provide reasonable accuracy for studying these systems [11]. However, more advanced methods such as ωB97X-D and coupled-cluster with single and double excitations have demonstrated superior performance in predicting reaction energetics and barriers.

The computational investigation of activation energies for nitrile-thiol reactions has revealed significant structure-reactivity relationships. Heteroaromatic nitriles, including pyrimidine, pyrazine, and pyridine derivatives, exhibit the highest reactivity toward cysteine, with activation energies typically below 16 kilocalories per mole [11]. This high reactivity is attributed to the electron-withdrawing effect of the heteroaromatic rings, which increases the electrophilicity of the nitrile carbon. In contrast, aromatic nitriles substituted with electron-donating groups, such as amino groups, show significantly reduced reactivity with activation energies exceeding 20 kilocalories per mole.

The computational modeling has established a clear correlation between calculated activation energies and experimental kinetic constants for nitrile-thiol reactions. The relationship between theoretical predictions and experimental measurements demonstrates an R² value of 0.86 for B3LYP calculations and 0.88 for coupled-cluster calculations, indicating the reliability of computational approaches for predicting nitrile reactivity [11]. This correlation enables the use of computational methods for screening potential nitrile-containing compounds and predicting their biological activity.

The investigation of nitrile-thiol interactions has revealed the importance of the chemical environment in determining reaction pathways and products. Computational studies indicate that the preferred reaction pathway depends on the hydrophobicity of the environment, the availability of local bases, and the identity of the thiol substituent [12]. In hydrophobic environments, the formation of disulfide products is kinetically favored, while in the presence of protonation, sulfinamide formation becomes more likely.

Advanced computational approaches have been developed to address the challenges associated with modeling charge-transfer complexes in nitrile-thiol systems. Range-separated density functional theory functionals have proven particularly effective in correcting delocalization errors that can lead to spurious stabilization of charge-transfer states [13]. The ωB97X-D functional, in particular, has shown excellent agreement with coupled-cluster results for the structures and energies of thio-carbanion intermediates.

The computational modeling of nitrile bis-thiol reactions has provided insights into the formation of stable amino dithioacetal products. Density functional theory calculations support the experimental observation that five-membered ring products are thermodynamically favored over six-membered ring alternatives, with free energy differences of approximately 23 kilocalories per mole for the five-membered system compared to 16 kilocalories per mole for the six-membered analog [14]. These calculations help explain the selectivity observed in nitrile bis-thiol bioconjugation reactions.

The application of computational methods to nitrile-thiol systems has been extended to include molecular dynamics simulations for studying the dynamics of these interactions in biological environments. Quantum mechanical/molecular mechanical molecular dynamics calculations have been used to investigate the potential of mean force for thiol addition reactions, providing insights into the influence of solvation and local environment on reaction energetics [15].

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

221.00514 g/mol

Monoisotopic Mass

221.00514 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types